N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Catalog No.
S2678931
CAS No.
868216-02-8
M.F
C14H16N2O4S
M. Wt
308.35
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorph...

CAS Number

868216-02-8

Product Name

N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

IUPAC Name

N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35

InChI

InChI=1S/C14H16N2O4S/c1-9-14(19)16(13(18)8-21-9)7-12(17)15-10-5-3-4-6-11(10)20-2/h3-6,9H,7-8H2,1-2H3,(H,15,17)

InChI Key

DISOWKCKOJECOP-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC=CC=C2OC

solubility

not available

Medicinal Chemistry:

The presence of the amide and thiomorpholine moieties suggests potential applications in the development of new drugs. Amide bonds are commonly found in various therapeutic agents, while the thiomorpholine ring system is present in some bioactive molecules with diverse pharmacological activities [, ].

Material Science:

The molecule's structure could be of interest for material science research due to the potential for self-assembly and formation of supramolecular structures. The aromatic and amide functionalities might contribute to π-π stacking and hydrogen bonding interactions, respectively, which are crucial for building well-defined supramolecular assemblies [].

N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic compound characterized by its unique structural features, including a methoxyphenyl moiety and a thiomorpholine ring. The compound's molecular formula is C_{13}H_{16}N_{2}O_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. This compound is of interest in medicinal chemistry due to its potential therapeutic applications and biological activities.

The chemical reactivity of N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide may involve several types of reactions typical for amides and thiomorpholine derivatives. Common reactions include:

  • Nucleophilic Substitution: The thiomorpholine nitrogen can act as a nucleophile in reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may undergo hydrolysis to yield the corresponding carboxylic acid and amine.
  • Reduction: The dioxo group can be reduced to diol or other functional groups under suitable conditions.

These reactions can lead to the formation of various derivatives that may have altered biological properties.

Research indicates that compounds similar to N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide exhibit significant biological activities, particularly in the realm of pharmacology. Potential activities include:

  • Anticancer Properties: Many thiomorpholine derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer progression.
  • Anti-inflammatory Effects: Compounds with similar structures often exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Antimicrobial Activity: Some studies suggest that related compounds possess antimicrobial properties against various pathogens.

The synthesis of N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized by condensing 2-methoxyphenylacetic acid with 2-methyl-3,5-dioxothiomorpholine in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Reflux Method: The reactants can be refluxed in a suitable solvent (e.g., dichloromethane or ethanol) to facilitate the reaction.
  • Use of Catalysts: Catalysts may be employed to enhance reaction rates and yields.

N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Research Tool: It can be utilized in biochemical assays to study specific cellular pathways or mechanisms.
  • Agricultural Chemistry: If shown to possess antimicrobial properties, it could find applications in agrochemicals for crop protection.

Interaction studies involving N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide focus on its binding affinity to biological targets such as enzymes or receptors. These studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy and selectivity.

  • Enzyme Inhibition Studies: Evaluating its effect on specific enzymes related to cancer proliferation or inflammatory responses.
  • Receptor Binding Assays: Investigating interactions with cell surface receptors that mediate cellular responses.

N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide shares structural similarities with various compounds that also contain thiomorpholine rings or methoxyphenyl groups. Here are some similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-methoxyphenyl)-1-(thiomorpholin-4-yl)methanamineThiomorpholine ringAnticancer
N-(3-methoxyphenyl)-5-methylisoxazolecarboxamideIsoxazole ringAntimicrobial
4-Methylthio-N-(4-methoxyphenyl)benzamideBenzamide structureAnti-inflammatory

Uniqueness

The uniqueness of N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide lies in its specific combination of a methoxy group at the para position relative to the nitrogen atom and a unique dioxo-thiomorpholine structure that may confer distinct pharmacological properties not found in other similar compounds. This combination could lead to novel mechanisms of action against targeted diseases.

XLogP3

1.3

Dates

Last modified: 08-16-2023

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